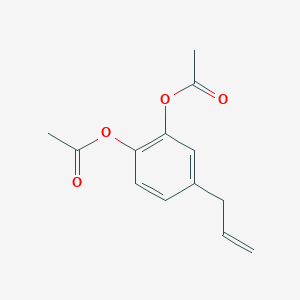

4-Allyl-1,2-diacetoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxy-4-prop-2-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-5-11-6-7-12(16-9(2)14)13(8-11)17-10(3)15/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBAYJUQWFSQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159732 | |

| Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13620-82-1 | |

| Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013620821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-(2-propenyl)-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthetic Pathways of 4 Allyl 1,2 Diacetoxybenzene in Biological Systems

Natural Sources and Distribution

Piper betle L., commonly known as the betel leaf, is a primary and well-documented natural source of 4-Allyl-1,2-diacetoxybenzene. nih.gov The compound has been identified as a major constituent in various extracts of betel leaves, although its concentration can vary significantly based on the extraction method and the specific variant of the plant. nih.govmdpi.comijaers.com

In an ethanolic extract of P. betle leaves, 4-Allyl-1,2-diacetoxybenzene was identified as the most dominant compound, constituting 70.32% of the total phytochemical components identified by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Another study using an ethanolic extract also found it to be the most abundant phenylpropanoid, at 49.68%. mdpi.com In contrast, a study on betel leaf essential oil obtained through steam distillation reported the concentration of 4-Allyl-1,2-diacetoxybenzene to be 27.391%. ijaers.com Other analyses have detected it as a major compound alongside eugenol (B1671780) and chavibetol (B1668573). biorxiv.org The presence of this compound is considered characteristic of P. betle leaves, distinguishing them from other related species. mdpi.com

Table 1: Abundance of 4-Allyl-1,2-diacetoxybenzene in Piper betle L. Extracts

| Extraction Method | Part of Plant | Percentage of Compound | Reference |

|---|---|---|---|

| Ethanolic Extraction | Leaves | 70.32% | nih.gov |

| Ethanolic Extraction | Dried Leaves | 49.68% | mdpi.com |

| Steam Distillation (Essential Oil) | Leaves | 27.391% | ijaers.com |

This table is interactive. Click on the headers to sort.

While Piper betle is the primary source, 4-Allyl-1,2-diacetoxybenzene has also been identified in other organisms. Notably, it has been detected in the oil extract of the green algae Caulerpa microphysa. bioflux.com.ro

Conversely, its absence can be a key chemotaxonomic marker. For instance, studies comparing the chemical profiles of Piper betle and the closely related Piper rubro-venosum found that the essential oil of P. rubro-venosum is clearly distinguished by the absence of 4-allyl-1,2-diacetoxybenzene, along with other compounds like chavibetol and chavibetol acetate (B1210297). mdpi.comresearchgate.net This finding highlights that while it is present in the Piper genus, its distribution is not universal and can be used to differentiate between species.

Proposed Biosynthetic Routes to 4-Allyl-1,2-diacetoxybenzene

The biosynthesis of 4-Allyl-1,2-diacetoxybenzene is understood to originate from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.

The direct precursor to 4-Allyl-1,2-diacetoxybenzene is 4-allyl catechol (also known as allylpyrocatechol (B1665244) or 4-allyl-1,2-benzenediol). vulcanchem.com The formation of the final product occurs via the acetylation of the two hydroxyl groups on the catechol ring. vulcanchem.com Chemical synthesis of 4-Allyl-1,2-diacetoxybenzene is achieved through the acetylation of 4-allyl catechol using acetic anhydride (B1165640) as the acetylating agent, often with a catalyst such as pyridine (B92270) or sulfuric acid. vulcanchem.com

In biological systems, this transformation is proposed to be an enzymatic process. The biosynthesis of acetylated metabolites in plants involves acetyl-CoA, which is formed from precursors like acetic acid. mdpi.com It is hypothesized that specific acetyltransferase enzymes catalyze the transfer of acetyl groups from acetyl-CoA to the two hydroxyl groups of the 4-allyl catechol precursor, yielding 4-Allyl-1,2-diacetoxybenzene. The abundance of acetic acid and various acetate esters of phenylpropenes in P. betle leaves supports the hypothesis that the biosynthesis of these compounds is a significant part of the plant's specialized metabolism. mdpi.com

4-Allyl-1,2-diacetoxybenzene belongs to the phenylpropanoid family, which includes a wide range of compounds derived from the amino acid phenylalanine. The structural relationships between phenylpropanoids found in P. betle suggest a common biosynthetic origin.

The proposed pathway begins with simpler phenylpropanoids. Chavicol, which consists of a phenol (B47542) ring with an allyl group, is a foundational structure. mdpi.com The enzymatic hydroxylation of chavicol would lead to the formation of 4-allyl catechol. This intermediate, 4-allyl catechol, stands at a branch point. It can be di-acetylated to form 4-Allyl-1,2-diacetoxybenzene as described above. Alternatively, related phenylpropanoids like eugenol (4-allyl-2-methoxyphenol) are formed through different modifications, such as methylation of a hydroxyl group. mdpi.com The co-occurrence of these structurally related molecules—chavicol, 4-allyl catechol, eugenol, and their various acetylated and methylated derivatives—in P. betle extracts strongly suggests they are all products of a shared and interconnected biosynthetic network originating from the core phenylpropanoid pathway. mdpi.commdpi.com

Synthesis and Chemical Transformations of 4 Allyl 1,2 Diacetoxybenzene

Laboratory Synthesis Methodologies

The creation of 4-Allyl-1,2-diacetoxybenzene in a laboratory setting primarily relies on well-established esterification techniques, starting from its corresponding catechol precursor.

Acetylation Reactions for Targeted Synthesis

The principal route for synthesizing 4-Allyl-1,2-diacetoxybenzene is through the acetylation of 4-allyl catechol (also known as 4-allyl-1,2-benzenediol). vulcanchem.com This process involves the esterification of the two hydroxyl groups on the catechol ring. The most common acetylating agent used for this transformation is acetic anhydride (B1165640). vulcanchem.com

The reaction is typically facilitated by a catalyst to proceed efficiently. Common catalysts include bases like pyridine (B92270) or strong acids such as sulfuric acid. vulcanchem.comresearchgate.net The fundamental reaction involves the nucleophilic attack of the hydroxyl groups of 4-allyl catechol on the carbonyl carbons of acetic anhydride, leading to the formation of the diacetate ester and acetic acid as a byproduct.

Optimization of Synthetic Pathways

Achieving high yields and purity in the synthesis of 4-Allyl-1,2-diacetoxybenzene hinges on the careful control of reaction conditions. vulcanchem.com The acetylation process is often exothermic, necessitating temperature control to minimize the formation of side products. Research indicates that conducting the reaction at reduced temperatures, typically between 0-5°C, is an effective strategy for managing the reaction's thermal profile. vulcanchem.com

Furthermore, maintaining an anhydrous (water-free) environment is critical. vulcanchem.com Acetic anhydride readily hydrolyzes in the presence of water, which would not only consume the reagent but also introduce water into the reaction mixture, potentially leading to lower yields and the formation of impurities. The selection of an appropriate catalyst and solvent system is also a key factor in optimizing the synthetic pathway, ensuring the reaction proceeds to completion efficiently. vulcanchem.com

Table 1: Typical Reaction Conditions for the Acetylation of 4-Allyl Catechol

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Starting Material | 4-Allyl catechol | Precursor with two hydroxyl groups | vulcanchem.com |

| Reagent | Acetic anhydride | Acetylating agent | vulcanchem.com |

| Catalyst | Pyridine or Sulfuric Acid | To facilitate the esterification | vulcanchem.com |

| Temperature | 0–5 °C | To control the exothermic reaction | vulcanchem.com |

| Environment | Anhydrous | To prevent hydrolysis of acetic anhydride | vulcanchem.com |

Exploration of Chemical Reactivity and Derivatization

The chemical character of 4-Allyl-1,2-diacetoxybenzene is defined by its three main functional groups: the two acetate (B1210297) esters and the allyl group. Each of these sites offers opportunities for distinct chemical transformations.

Oxidation Reactions of the Allyl Moiety

The allyl group's terminal alkene is a site of significant reactivity, particularly towards oxidation. This moiety can undergo various oxidation reactions to yield different functional groups. For instance, controlled oxidation can convert the allyl group into an epoxide, forming 4-(oxiran-2-ylmethyl)-1,2-phenylene diacetate, or further to an aldehyde, yielding products like 4-allyl-1,2-benzaldehyde. Addition reactions across the double bond, such as hydroxylation, are also possible transformations. vulcanchem.com These reactions provide a pathway to a diverse range of derivatives with modified properties and potential applications.

Hydrolysis of Acetate Esters

As an ester, 4-Allyl-1,2-diacetoxybenzene is susceptible to hydrolysis, a reaction that cleaves the ester bonds. vulcanchem.com This transformation can be carried out under either acidic or basic conditions. The hydrolysis reaction regenerates the parent compound, 4-allyl catechol, by converting the two acetoxy groups back into hydroxyl groups. vulcanchem.com This reactivity is a standard characteristic of esters and can also occur under certain processing conditions, such as steam distillation, where the combination of heat and water can promote ester cleavage. atlantis-press.com

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Allyl-1,2-diacetoxybenzene is electron-rich and can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The general mechanism involves an initial attack by the pi electrons of the benzene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pressbooks.publibretexts.org In a subsequent step, a proton is lost from this intermediate to restore the aromaticity of the ring, resulting in the substituted product. libretexts.org

The regioselectivity of EAS reactions on 4-Allyl-1,2-diacetoxybenzene is directed by the existing substituents. The two acetoxy groups are deactivating yet ortho, para-directing, while the allyl group is weakly activating and also ortho, para-directing. The positions open for substitution are C5 and C6. The outcome of an EAS reaction would depend on the interplay of these directing effects and the specific reaction conditions employed. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Summary of Chemical Transformations

| Reaction Type | Reactive Site | Products | Description | Source |

|---|---|---|---|---|

| Oxidation | Allyl group C=C double bond | Epoxides, Aldehydes, Diols | Addition of oxygen atoms across the double bond or cleavage. | vulcanchem.com |

| Hydrolysis | Acetate ester groups | 4-Allyl catechol | Cleavage of ester bonds under acidic or basic conditions to yield the parent diol. | vulcanchem.com |

| Electrophilic Aromatic Substitution | Aromatic Ring | Substituted benzene derivatives | Replacement of an aromatic hydrogen with an electrophile (e.g., -NO₂, -Br, -SO₃H). | pressbooks.publibretexts.org |

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula | Other Names |

|---|---|---|---|

| 4-Allyl-1,2-diacetoxybenzene | 4-(prop-2-en-1-yl)-1,2-phenylene diacetate | C₁₃H₁₄O₄ | Allylpyrocatechol (B1665244) diacetate vulcanchem.com |

| 4-Allyl catechol | 4-(prop-2-en-1-yl)benzene-1,2-diol | C₉H₁₀O₂ | 4-allyl-1,2-benzenediol vulcanchem.com |

| Acetic anhydride | Ethanoic anhydride | C₄H₆O₃ | |

| Pyridine | Pyridine | C₅H₅N | |

| Sulfuric acid | Sulfuric acid | H₂SO₄ | |

| Eugenol (B1671780) | 2-methoxy-4-(prop-2-en-1-yl)phenol | C₁₀H₁₂O₂ | |

| 4-Allyl-1,2-epoxybenzene | Not specified | Not specified | |

| 4-Allyl-1,2-benzaldehyde | Not specified | Not specified |

Advanced Spectroscopic and Analytical Characterization of 4 Allyl 1,2 Diacetoxybenzene

Chromatographic Techniques for Isolation and Quantification

Chromatography is fundamental in separating 4-Allyl-1,2-diacetoxybenzene from complex mixtures, such as plant extracts, to enable its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Extract Profiling and Compound Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 4-Allyl-1,2-diacetoxybenzene. In studies of Piper betle leaf extracts, this compound has been successfully identified and quantified. masujournal.orgnih.govresearchgate.net For instance, in one analysis, 4-Allyl-1,2-diacetoxybenzene was detected with a retention time of 9.746 minutes, constituting 0.739% of the total extract area. masujournal.org

The identification is confirmed by the compound's mass spectrum and its Kovats retention index, which is a standardized measure used in gas chromatography. The reported retention indices for 4-Allyl-1,2-diacetoxybenzene are 1638.2 on an HP-5MS column and 1647 on a ZB-5 column. nih.govnist.gov Typical GC-MS methods utilize a capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), with helium as the carrier gas. A common temperature program starts at 60°C, holds for 1 minute, and then ramps up to 280°C.

GC-MS analysis has been instrumental in distinguishing between different plant variants. For example, it was used to show that while 4-Allyl-1,2-diacetoxybenzene is a characteristic component of Piper betle essential oils, it is absent in Piper rubro-venosum. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is another key technique for the quantitative analysis of 4-Allyl-1,2-diacetoxybenzene, particularly for less volatile compounds or those that are thermally unstable. While specific HPLC methods for the direct quantification of 4-Allyl-1,2-diacetoxybenzene are less commonly detailed in the provided context, the technique is widely applied for related phenolic compounds like eugenol (B1671780) and its derivatives. researchgate.netspkx.net.cnd-nb.info

For instance, HPLC methods for eugenol often use a C18 column with a mobile phase consisting of a methanol-water mixture and UV detection at around 280 nm. researchgate.net Similar methodologies can be adapted for the quantitative analysis of 4-Allyl-1,2-diacetoxybenzene. The stability of 4-Allyl-1,2-diacetoxybenzene has been studied using these techniques, revealing that it can degrade completely under certain storage conditions, such as exposure to light and higher temperatures over time. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 4-Allyl-1,2-diacetoxybenzene.

¹H NMR Applications in Propenylbenzene Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. For 4-Allyl-1,2-diacetoxybenzene, the ¹H NMR spectrum, typically run in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals that confirm its structure.

Key proton signals for 4-Allyl-1,2-diacetoxybenzene are observed at:

δ 6.85 (d, J = 8.4 Hz, 1H) , δ 6.78 (s, 1H) , and δ 6.72 (d, J = 8.4 Hz, 1H) corresponding to the aromatic protons.

δ 5.95 (m, 1H) for the vinyl proton of the allyl group.

δ 5.10 (dd, J = 17.2, 1.6 Hz, 1H) and δ 5.06 (dd, J = 10.4, 1.6 Hz, 1H) for the terminal vinyl protons of the allyl group.

δ 3.35 (d, J = 6.8 Hz, 2H) for the methylene (B1212753) protons of the allyl group attached to the benzene (B151609) ring.

δ 2.29 (s, 3H) and δ 2.28 (s, 3H) for the protons of the two acetate (B1210297) groups.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H-5 | 6.85 | d | 8.4 |

| Aromatic H-3 | 6.78 | s | - |

| Aromatic H-6 | 6.72 | d | 8.4 |

| Allyl -CH= | 5.95 | m | - |

| Allyl =CH₂ | 5.10 | dd | 17.2, 1.6 |

| 5.06 | dd | 10.4, 1.6 | |

| Ar-CH₂- | 3.35 | d | 6.8 |

| Acetate -CH₃ | 2.29 | s | - |

| 2.28 | s | - |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of 4-Allyl-1,2-diacetoxybenzene shows distinct signals for each carbon atom, further confirming its structure.

The key carbon signals for 4-Allyl-1,2-diacetoxybenzene are:

δ 169.2 and 168.9 for the carbonyl carbons of the acetate groups.

Signals between δ 115.3 and 136.7 for the aromatic and vinyl carbons.

δ 35.6 for the methylene carbon of the allyl group.

δ 21.2 and 21.0 for the methyl carbons of the acetate groups.

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (Acetate) | 169.2 |

| C=O (Acetate) | 168.9 |

| Aromatic C-1 | 136.7 |

| Aromatic C-4 | 133.2 |

| Allyl -CH= | 132.1 |

| Aromatic C-6 | 122.5 |

| Aromatic C-5 | 121.8 |

| Allyl =CH₂ | 117.4 |

| Aromatic C-3 | 115.3 |

| Ar-CH₂- | 35.6 |

| Acetate -CH₃ | 21.2 |

| Acetate -CH₃ | 21.0 |

Mass Spectrometry (MS) Fragmentation Patterns and Interpretative Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for identification and structural analysis. The mass spectrum of 4-Allyl-1,2-diacetoxybenzene shows a molecular ion peak corresponding to its molecular weight (234.25 g/mol ). masujournal.orgnih.gov

Other Spectroscopic Techniques for Functional Group Analysis (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 4-allyl-1,2-diacetoxybenzene, the FTIR spectrum provides distinct peaks that correspond to the vibrations of its specific chemical bonds.

Detailed analysis of the FTIR spectrum of 4-allyl-1,2-diacetoxybenzene reveals characteristic absorption bands. A notable peak is observed around 1745 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration within the acetate groups. Another significant absorption is found at approximately 1230 cm⁻¹, corresponding to the C-O stretching of the acetate functional group.

The presence of the allyl group is also confirmed by specific vibrational modes. The stretching vibrations of the allyl group's C=C double bond typically appear in the region of 1637 cm⁻¹. ukim.mk Out-of-plane C-H bending vibrations of the allyl group can also be identified. ukim.mk

The aromatic ring of the benzene structure contributes to the spectrum with its own set of characteristic peaks. The C=C stretching vibrations within the aromatic ring are generally observed in the 1600-1450 cm⁻¹ region. ukim.mkjetir.org

While FTIR is a primary tool for functional group identification, other spectroscopic methods like Raman spectroscopy can provide complementary information. Raman spectroscopy also probes molecular vibrations, but due to different selection rules, it can sometimes detect vibrations that are weak or absent in the FTIR spectrum. jetir.org

The comprehensive analysis using these spectroscopic techniques allows for a detailed structural confirmation of 4-allyl-1,2-diacetoxybenzene, corroborating the presence of its key functional moieties: the diacetoxy-substituted benzene ring and the allyl side chain.

Table 1: Characteristic FTIR Absorption Bands for 4-Allyl-1,2-diacetoxybenzene and Related Structures

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Compound | Source |

| 1745 | C=O (Acetate) | Stretch | 4-Allyl-1,2-diacetoxybenzene | |

| 1741 | C=O (Carboxyl) | Stretch | Eugenol Acetate | researchgate.net |

| 1765 | C-O (Ester) | Stretch | Eugenol Acetate | ukim.mk |

| 1230 | C-O (Acetate) | Stretch | 4-Allyl-1,2-diacetoxybenzene | |

| 1637 | C=C (Allyl) | Stretch | Clove Oil | ukim.mk |

| 1628 | Carboxyl | Stretch | Eugenol Acetate | researchgate.net |

| 1516, 1269, 1240 | Aromatic C=C | Stretch | Eugenol | researchgate.net |

| 3071 | =C-H | Stretch | Clove Oil | ukim.mk |

| 2920 | C-H | Stretch | Clove Oil | ukim.mk |

| 1431 | CH₂ | Deformation | Clove Oil | ukim.mk |

| 995 | C-H (Allyl) | Out-of-plane bend | Clove Oil | ukim.mk |

| 804 | Ring | Deformation | Clove Oil | ukim.mk |

Computational Chemistry and Molecular Modeling of 4 Allyl 1,2 Diacetoxybenzene

Conformational Analysis and Molecular Dynamics Simulations

In studies involving bone cancer targets like matrix metalloproteinases (MMP9 and MMP2), MD simulations and Molecular Mechanics-Generalized Born and Surface Area (MM-GBSA) analysis have been used to confirm the stability of the interaction between the compound and the target proteins. researchgate.net Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during these simulations indicates the conformational stability of the protein-ligand complex. researchgate.net Docking-based simulations have also confirmed the significant static stability of 4-allyl-1,2-diacetoxybenzene when bound to trehalose-6-phosphate (B3052756) synthase from the fungus Magnaporthe oryzae. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), offer a detailed understanding of the electronic properties and chemical reactivity of 4-allyl-1,2-diacetoxybenzene. Such calculations provide insights into the molecule's optimized structural geometry and electronic configurations. hueuni.edu.vn

Studies have utilized DFT calculations at the M052X/6-311++g(d,p) level of theory to analyze the compound's properties. hueuni.edu.vn These analyses yield valuable data on the molecule's intrinsic chemical properties, which are independent of specific biological targets and help in understanding its potential for intermolecular interactions. hueuni.edu.vn The outputs include converged geometries without abnormal bonding parameters, confirming the stability of the compound's natural structure. hueuni.edu.vn This information is fundamental for predicting how the molecule will behave in various chemical and biological environments.

In Silico Docking Studies with Biological Targets

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 4-allyl-1,2-diacetoxybenzene, docking studies have been instrumental in identifying its potential as an inhibitor for various enzymes implicated in disease. These studies calculate the binding affinity, often expressed as a docking score or binding energy in kcal/mol, and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.

The compound has been identified as a promising candidate in several screening studies. For instance, in a study evaluating compounds from Piper betle for anti-rheumatic activity, 4-allyl-1,2-diacetoxybenzene showed significant interaction and minimized binding energy against rheumatoid arthritis (RA) targets, including Matrix Metalloproteinase 1 (MMP-1), Transforming Growth Factor-beta (TGF-β), and Interleukin-1 beta (IL-1β). nih.govresearchgate.net

| Rheumatoid Arthritis Target | Binding Energy (kcal/mol) | Source |

|---|---|---|

| TGF-β | -6.9 | nih.gov |

| MMP-1 | -6.4 | nih.gov |

| IL-1β | -5.9 | nih.gov |

Trehalose-6-Phosphate Synthase (TPS): This enzyme is a key target for developing antifungal agents, as it is crucial for the survival of pathogenic fungi like Magnaporthe oryzae, the rice-blast fungus. researchgate.net Molecular docking simulations have been performed to evaluate the inhibitory potential of 4-allyl-1,2-diacetoxybenzene against the trehalose-6-phosphate synthase enzyme (PDB ID: 6JBR). researchgate.net Docking-based simulations confirmed significant static stability of the complex formed between the compound and the enzyme, suggesting it could be a promising inhibitor. researchgate.net

Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the production of uric acid; its overactivity is linked to gout. biorxiv.orgbanglajol.info In silico studies have investigated phytocompounds from Piper betle as potential XO inhibitors. biorxiv.org Using molecular docking, 4-allyl-1,2-diacetoxybenzene was identified as a compound with a high affinity for the enzyme. The docking score (Glide XP score) and binding energy were found to be superior to those of allopurinol, a standard XO inhibitor. biorxiv.org The compound's interaction with key amino acid residues like SER 1080, SER 1082, and ALA 1079 in the enzyme's active site underpins its inhibitory potential. biorxiv.org

| Ligand | Docking Score (kcal/mol) | Glide Energy (kcal/mol) | Interacting Residues | Source |

|---|---|---|---|---|

| 4-Allyl-1,2-diacetoxybenzene | -6.726 | -42.822 | SER 1080, SER 1082, ALA 1079 | biorxiv.org |

ADMET (Absorption, Distribution, Metabolism, Excretion, Transport) Prediction and Pharmacokinetic Modeling

ADMET prediction is a vital step in computational drug discovery, used to assess the pharmacokinetic properties of a compound and its potential as a drug candidate. Various in silico tools, such as QikProp and SwissADME, have been used to model the ADMET profile of 4-allyl-1,2-diacetoxybenzene. biorxiv.orgikm.org.my

Predictions suggest that the compound has high gastrointestinal (GI) absorption. ikm.org.my However, some models predict low permeability across the blood-brain barrier (BBB), while others indicate a high permeation score, suggesting further investigation is needed. vulcanchem.comikm.org.my The compound is predicted to not be an inhibitor of Cytochrome P450 2D6 (CYP2D6), an important enzyme in drug metabolism. In terms of safety, it is predicted to be non-mutagenic (AMES toxicity) and generally safe for human use. hueuni.edu.vn Predictions also suggest that the compound is not cleared by the Organic Cation Transporter 2 (OCT2), which may imply a longer retention time in physiological circulation. hueuni.edu.vn

| ADMET Property | Predicted Value/Result | Source |

|---|---|---|

| GI Absorption | High | ikm.org.my |

| Blood-Brain Barrier (BBB) Permeability | No / Score: 0.931 | vulcanchem.comikm.org.my |

| CYP2D6 Inhibitor | No | ikm.org.my |

| AMES Toxicity (Mutagenicity) | No | hueuni.edu.vn |

| Renal OCT2 Clearance | No | hueuni.edu.vn |

| Plasma Protein Binding | Moderate (0.76261) | vulcanchem.com |

Mechanistic Investigations of in Vitro Biological Activities of 4 Allyl 1,2 Diacetoxybenzene

Antibacterial Activity Mechanisms

Inhibition of Bacterial Growth and Viability

4-Allyl-1,2-diacetoxybenzene has demonstrated notable antibacterial effects against a range of pathogenic bacteria. This compound, a major constituent of Piper betle leaf extract, is believed to play a significant role in the extract's antibacterial properties. researchgate.netdntb.gov.uanih.govnih.gov Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netdntb.gov.uanih.gov

The mechanism of action is thought to involve the disruption of bacterial cell membranes. The acetoxy groups of the molecule may help it to penetrate the bacterial cell wall, while the allyl group is suggested to enhance its binding to bacterial proteins. This dual action leads to the inhibition of bacterial growth. Research on essential oil fractions from betel leaves, which contain 4-allyl-1,2-diacetoxybenzene, has indicated that the antibacterial activity involves the vandalism of microbial cell walls. iarn.or.id

In studies involving ethanolic extracts of Piper betle leaves, where 4-allyl-1,2-diacetoxybenzene was a primary component, significant antibacterial activity was observed. The minimum inhibitory concentration (MIC) values against S. aureus and Escherichia coli, including MRSA strains, ranged from 0.31 mg/mL to 2.5 mg/mL. researchgate.netdntb.gov.uanih.govnih.gov Furthermore, the minimum bactericidal concentration (MBC) values were found to be between 0.62 mg/mL and 2.5 mg/mL. researchgate.netdntb.gov.uanih.govnih.gov Time-kill assays have revealed that the bactericidal effect is both time- and dose-dependent. researchgate.netdntb.gov.uanih.gov

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Piper betle Leaf Ethanolic Extract (Containing 4-Allyl-1,2-diacetoxybenzene) against Pathogenic Bacteria

| Bacteria | MIC (mg/mL) | MBC (mg/mL) |

| Staphylococcus aureus (including MRSA) | 0.31 - 2.5 | 0.62 - 2.5 |

| Escherichia coli | 0.31 - 2.5 | 0.62 - 2.5 |

Data sourced from studies on ethanolic extracts of Piper betle leaves where 4-allyl-1,2-diacetoxybenzene was a major identified compound. researchgate.netdntb.gov.uanih.govnih.gov

Disruption of Biofilm Formation and Eradication Strategies

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. 4-Allyl-1,2-diacetoxybenzene has been identified as a compound with promising anti-biofilm capabilities. researchgate.netdntb.gov.uavulcanchem.com Its mechanism of action involves interfering with the formation of these protective bacterial communities.

Research has shown that 4-allyl-1,2-diacetoxybenzene, often in conjunction with eugenol (B1671780) in Piper betle extracts, can both inhibit the initial formation of biofilms and eradicate existing ones. researchgate.netdntb.gov.uanih.gov Studies have demonstrated that sub-inhibitory concentrations of extracts containing this compound can significantly inhibit biofilm formation in both S. aureus and E. coli. For instance, at a quarter of the MIC, biofilm inhibition was observed to be between 70-85%.

The ability of 4-allyl-1,2-diacetoxybenzene to disrupt biofilms is a crucial aspect of its antibacterial activity. vulcanchem.com In studies investigating Piper betle extracts, the presence of 4-allyl-1,2-diacetoxybenzene was strongly correlated with the observed anti-biofilm effects. researchgate.netdntb.gov.ua The extract was shown to downregulate the expression of the icaA gene in biofilm-producing isolates, a key gene involved in biofilm formation. researchgate.net Molecular docking studies have further supported these findings, indicating a strong affinity of 4-allyl-1,2-diacetoxybenzene for the IcaA protein. researchgate.net

Antioxidant Activity Mechanisms

Radical Scavenging Pathways (e.g., DPPH and ABTS scavenging radicals)

4-Allyl-1,2-diacetoxybenzene has been recognized for its antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a factor implicated in numerous diseases. The antioxidant potential of this compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The mechanism underlying the antioxidant activity of phenolic compounds like 4-allyl-1,2-diacetoxybenzene generally involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. nih.gov While 4-allyl-1,2-diacetoxybenzene itself has acetate (B1210297) groups, its antioxidant activity may be influenced by its structural similarity to other potent antioxidants like eugenol and hydroxychavicol. nih.gov

In Vitro Oxidative Stress Modulation

The antioxidant properties of 4-allyl-1,2-diacetoxybenzene extend to the modulation of oxidative stress in cellular systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. xiahepublishing.com Phenolic compounds can help to alleviate this by neutralizing ROS.

While direct in vitro studies focusing solely on 4-allyl-1,2-diacetoxybenzene's effect on oxidative stress modulation are limited, its presence in Piper betle extracts, which are known to have cytoprotective effects against H2O2-induced oxidative stress, suggests a potential role. nih.gov These extracts have been shown to decrease intracellular ROS and apoptosis. nih.gov The structural relationship to eugenol, which has demonstrated neuroprotective potential by mitigating oxidative stress, further supports the likelihood of 4-allyl-1,2-diacetoxybenzene's involvement in these pathways. xiahepublishing.com The mechanism is likely tied to its ability to scavenge free radicals, thereby preventing the cellular damage that leads to oxidative stress.

Anti-inflammatory Mechanisms (In Vitro Studies)

4-Allyl-1,2-diacetoxybenzene has demonstrated anti-inflammatory properties in in vitro models. Its mechanism of action appears to involve the downregulation of pro-inflammatory mediators.

In studies using lipopolysaccharide (LPS)-induced porcine intestinal epithelial cells (IPEC-J2), a model for inflammation, 4-allyl-1,2-diacetoxybenzene at a concentration of 100 µM was shown to reduce the secretion of the pro-inflammatory cytokine IL-8 by 40%. Furthermore, it upregulated the expression of tight junction proteins, such as ZO-1 and occludin, by 1.5 to 2.0-fold, which is indicative of enhanced epithelial barrier integrity.

The anti-inflammatory effects of 4-allyl-1,2-diacetoxybenzene are also supported by its presence in Piper betle extracts, which have been documented to possess anti-inflammatory activity. pensoft.net While the precise molecular targets are still under investigation, the ability to modulate cytokine production is a key aspect of its anti-inflammatory potential.

Table 2: In Vitro Anti-inflammatory Effects of 4-Allyl-1,2-diacetoxybenzene

| Cell Model | Treatment | Effect |

| LPS-induced porcine intestinal epithelial cells (IPEC-J2) | 100 µM 4-Allyl-1,2-diacetoxybenzene | 40% reduction in IL-8 secretion |

| LPS-induced porcine intestinal epithelial cells (IPEC-J2) | 100 µM 4-Allyl-1,2-diacetoxybenzene | 1.5-2.0-fold upregulation of ZO-1 and occludin |

Data sourced from an in vitro study on porcine intestinal epithelial cells.

Antifungal Activity Mechanisms (In Vitro Studies)

Research indicates that 4-Allyl-1,2-diacetoxybenzene possesses notable antifungal properties. These activities are attributed to its ability to interfere with essential fungal cellular processes.

The trehalose (B1683222) biosynthesis pathway is a critical component for the survival and virulence of many fungal pathogens, playing a key role in their response to stress, including temperature fluctuations. nih.gov The enzyme trehalose-6-phosphate (B3052756) synthase (Tps1) is the first and crucial enzyme in this pathway. nih.gov Inhibition of Tps1 disrupts the production of trehalose, rendering the fungal cells more susceptible to environmental stressors. nih.gov While direct studies on the inhibition of trehalose-6-phosphate synthase by pure 4-Allyl-1,2-diacetoxybenzene are not extensively detailed in the provided results, its role as a component in plant extracts with demonstrated antifungal activity suggests a potential mechanism. bohrium.comhueuni.edu.vn For instance, extracts of Piper betle, where 4-Allyl-1,2-diacetoxybenzene is a major constituent, have shown efficacy against the rice-blast fungus Magnaporthe oryzae. bohrium.comhueuni.edu.vn Computational studies have further explored the potential of compounds from P. betle, including 4-Allyl-1,2-diacetoxybenzene, to inhibit fungal enzymes. hueuni.edu.vn

Allelochemical Activity and Phytotoxic Effects

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. 4-Allyl-1,2-diacetoxybenzene has been identified as a significant allelochemical.

Extracts from Piper betle, containing high concentrations of 4-Allyl-1,2-diacetoxybenzene, have demonstrated significant phytotoxic effects on various weed species. mdpi.comthaiscience.info Studies have shown that these extracts can inhibit seed germination and suppress seedling growth of both monocot and dicot weeds. mdpi.comresearchgate.net For example, at a concentration of 0.5 mg/mL, betel oil, rich in this compound, completely inhibited weed germination while having a minimal effect on crop seeds. thaiscience.info The inhibitory action is often more pronounced on the root system than the shoots, leading to stunted seedling development. researchgate.net The allelopathic activity of P. betle extract, where 4-allyl-1,2-diacetoxybenzene is the most abundant phenylpropanoid, has been compared to that of the known allelochemical eugenol. mdpi.comresearchgate.net

Table 1: Phytotoxic Effects of Piper betle Extract (BE) on Seed Germination

| Plant Species | IC₅₀ of BE for Germination (mg/mL) |

|---|---|

| Swollen fingergrass (Chloris barbata) | 0.04 |

| False daisy (Eclipta prostrata) | 0.27 |

| Rice (Oryza sativa) | >2.0 |

Data sourced from a study on the allelopathic effects of Piper betle extract. mdpi.com

While the precise molecular targets of 4-Allyl-1,2-diacetoxybenzene in plants are still under investigation, the observed phytotoxic effects suggest interference with fundamental physiological processes. Allelochemicals are known to disrupt cell division, membrane permeability, and enzyme function. The structural similarity of 4-Allyl-1,2-diacetoxybenzene to other phenylpropanoids like eugenol, whose mechanisms have been more extensively studied, suggests potential modes of action. researchgate.net Eugenol has been shown to inhibit enzymes such as α-amylase, which is crucial for seed germination. researchgate.net It is plausible that 4-Allyl-1,2-diacetoxybenzene exerts its phytotoxic effects through similar mechanisms, potentially by targeting enzymes involved in germination and early growth or by disrupting cellular structures.

Enzyme Inhibitory Activities Beyond Antimicrobial Contexts

The biological activity of 4-Allyl-1,2-diacetoxybenzene extends to the inhibition of enzymes relevant to other biological systems.

Table 2: Major Components and Acetylcholinesterase Inhibitory Activity of Piper betle Leaf Essential Oil

| Compound | Percentage (%) |

|---|---|

| Eugenol acetate | 32.33 |

| Eugenol | 24.56 |

| 4-Allyl-1,2-diacetoxybenzene | 19.8 |

| Germacrene D | 5.98 |

| Caryophyllene | 3.32 |

| AChE IC₅₀ (µg/mL) | 65.94±5.96 |

Data from a study on the chemical composition and anti-acetylcholinesterase activity of Piper betle leaves oil. hpu2.edu.vnhpu2.edu.vn

Nitric Oxide Suppressing Activity

Research into the biological activities of 4-allyl-1,2-diacetoxybenzene has highlighted its role in modulating inflammatory pathways, particularly through the suppression of nitric oxide (NO). Nitric oxide is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The ability of 4-allyl-1,2-diacetoxybenzene and extracts containing it to inhibit NO production is a key aspect of its anti-inflammatory profile.

Investigations have often been conducted on essential oils and extracts derived from Piper betle (betel vine) leaves, where 4-allyl-1,2-diacetoxybenzene is a significant constituent. hpu2.edu.vnnih.gov A study on the essential oil from Piper betle leaves found in the Quang Nam-Da Nang region of Vietnam identified 4-allyl-1,2-diacetoxybenzene as one of its main components, constituting 19.8% of the oil. hpu2.edu.vnhpu2.edu.vnresearchgate.net This essential oil demonstrated moderate nitric oxide suppressing activity, with a reported half-maximal inhibitory concentration (IC50) of 46.69 ± 3.57 µg/mL. hpu2.edu.vnhpu2.edu.vn The activity was evaluated in comparison to L-NMMA (N(G)-monomethyl-L-arginine), a known nitric oxide synthase inhibitor, which served as the positive control. hpu2.edu.vn

| Sample | Key Components (% Composition) | IC₅₀ (µg/mL) for NO Suppression | Reference |

|---|---|---|---|

| Piper betle Leaves Essential Oil | Eugenol Acetate (32.33%), Eugenol (24.56%), 4-Allyl-1,2-diacetoxybenzene (19.8%) , Germacrene D (5.98%) | 46.69 ± 3.57 | hpu2.edu.vnhpu2.edu.vn |

The anti-inflammatory effects of extracts containing this compound are further supported by other studies. An ethanol (B145695) extract of Piper betle has been shown to exert its anti-inflammatory action through the down-regulation of nitric oxide. nih.gov Furthermore, a nanoemulsion-based mouthwash formulated with Piper betle extract, which includes 4-allyl-1,2-diacetoxybenzene as a minor component (0.76%–3.21%), demonstrated significant anti-inflammatory activity. pensoft.net This activity, assessed by the inhibition of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 macrophage cells, was found to be superior to that of the standard antiseptic, 0.12% chlorhexidine. pensoft.net

Structure Activity Relationship Sar Studies and Molecular Design Based on 4 Allyl 1,2 Diacetoxybenzene Scaffold

Correlations between Structural Modifications and Biological Potency at the Molecular Level

The two acetoxy groups are critical for the compound's ability to penetrate biological membranes. These groups increase the molecule's lipophilicity, which is theorized to facilitate its entry into bacterial cells. vulcanchem.com In contrast, the parent compound, 4-allyl-1,2-benzenediol (hydroxychavicol), with hydroxyl groups instead of acetoxy groups, exhibits different solubility and penetration characteristics. vulcanchem.com Furthermore, research suggests that the antimicrobial and anti-inflammatory activities are dependent on the position of these functional groups on the aromatic ring. researchgate.net

The allyl group at position 4 is also vital, particularly for the compound's antibacterial action. It is thought to enhance the binding affinity of the molecule to bacterial proteins, thereby disrupting their function and inhibiting bacterial growth and biofilm formation. researchgate.net

In silico molecular docking studies have provided deeper insights into these structure-activity correlations. For instance, in a study investigating potential treatments for rheumatoid arthritis, 4-allyl-1,2-diacetoxybenzene was docked against key protein targets. The compound showed strong interactions and favorable binding energies with Matrix Metalloproteinase 1 (MMP-1), Transforming Growth Factor-β (TGF-β), and Interleukin-1β (IL-1β), suggesting a molecular basis for its anti-inflammatory potential.

Table 1: In Silico Docking of 4-Allyl-1,2-diacetoxybenzene with Rheumatoid Arthritis Targets

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| TGF-β | -6.9 |

| MMP-1 | -6.4 |

| IL-1β | -5.9 |

Data sourced from in silico analysis of compounds from Piper betle.

Similarly, in studies of its antibacterial mechanism, 4-allyl-1,2-diacetoxybenzene demonstrated a strong binding affinity for the IcaA protein, which is involved in biofilm production in Staphylococcus species. researchgate.netresearchgate.net This interaction is believed to be a key mechanism behind its anti-biofilm activity. researchgate.netresearchgate.net

Comparative Analysis with Related Phenylpropanoids (e.g., Eugenol (B1671780), Chavicol, their Acetates)

4-Allyl-1,2-diacetoxybenzene is part of a family of structurally related phenylpropanoids commonly found in Piper betle leaf extracts. ikm.org.mymdpi.com These include eugenol, chavicol, and their respective acetylated derivatives like eugenol acetate (B1210297) and chavicol acetate. mdpi.com While they share the same basic phenylpropane skeleton, variations in the functional groups attached to the benzene (B151609) ring lead to significant differences in their biological activities.

4-Allyl-1,2-diacetoxybenzene is distinguished by its two acetoxy groups, whereas eugenol has one hydroxyl and one methoxy (B1213986) group, and chavicol has a single hydroxyl group. mdpi.comnih.gov The acetylation of the hydroxyl groups in the parent compound, 4-allylcatechol, to form 4-allyl-1,2-diacetoxybenzene, is believed to enhance its metabolic stability and bioactivity. vulcanchem.com

Table 2: Structural Comparison of Related Phenylpropanoids

| Compound | Substituent at C1 | Substituent at C2 | Substituent at C4 |

|---|---|---|---|

| 4-Allyl-1,2-diacetoxybenzene | Acetoxy (-OCOCH₃) | Acetoxy (-OCOCH₃) | Allyl (-CH₂CH=CH₂) |

| Eugenol | Hydroxyl (-OH) | Methoxy (-OCH₃) | Allyl (-CH₂CH=CH₂) |

| Chavicol | Hydroxyl (-OH) | Hydrogen (-H) | Allyl (-CH₂CH=CH₂) |

| Eugenol Acetate | Acetoxy (-OCOCH₃) | Methoxy (-OCH₃) | Allyl (-CH₂CH=CH₂) |

| Chavicol Acetate | Acetoxy (-OCOCH₃) | Hydrogen (-H) | Allyl (-CH₂CH=CH₂) |

In molecular docking studies against the bacterial protein IcaA, both 4-allyl-1,2-diacetoxybenzene and eugenol showed strong binding affinities, with binding energies of -5.65 kcal/mol and -5.31 kcal/mol, respectively. researchgate.netresearchgate.net The slightly stronger binding of 4-allyl-1,2-diacetoxybenzene may be attributed to its di-acetoxy structure, potentially allowing for more extensive interactions within the protein's binding pocket.

Rational Design of Analogs for Enhanced Bioactivity or Selectivity

The 4-allyl-1,2-diacetoxybenzene scaffold is a promising template for the rational design of novel therapeutic agents. By systematically modifying its structure, researchers aim to develop analogs with enhanced potency, greater selectivity for specific biological targets, and improved pharmacokinetic properties.

Computational tools, such as in silico docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, are central to this process. ikm.org.my These methods allow scientists to predict how structural changes—such as altering the length or branching of the allyl chain, replacing the acetoxy groups with other esters or ethers, or adding different substituents to the benzene ring—would affect the molecule's biological activity before undertaking complex chemical synthesis.

For example, the knowledge that 4-allyl-1,2-diacetoxybenzene effectively binds to targets like MMPs and cytokine receptors could guide the design of new anti-inflammatory drugs. cellmolbiol.org Analogs could be designed to optimize interactions with the active sites of these proteins, potentially leading to compounds with greater efficacy. The related compound, 4-allylbenzene-1,2-diol, has already been investigated as a multi-targeting agent against proteins involved in bone cancer metastasis, highlighting the potential of this chemical backbone in developing targeted therapies. researchgate.net

The goal of this rational design process is to create molecules that not only have superior biological activity but also possess drug-like properties, ensuring they can be effectively used in a therapeutic context. ikm.org.my The 4-allyl-1,2-diacetoxybenzene structure serves as a valuable starting point for the discovery of next-generation drugs. nih.govikm.org.my

Future Directions and Emerging Research Avenues for 4 Allyl 1,2 Diacetoxybenzene

Advanced Analytical Techniques for Metabolomics and Profiling

The accurate identification and quantification of 4-allyl-1,2-diacetoxybenzene in complex natural extracts and biological samples are fundamental to understanding its role and function. Gas Chromatography-Mass Spectrometry (GC-MS) has been the primary technique for identifying this compound as a key constituent in the essential oils of Piper betle variants. researchgate.netmdpi.com However, future research will necessitate the adoption of more advanced and sensitive analytical platforms to achieve comprehensive metabolomic profiling.

Future research directions include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior sensitivity and specificity compared to GC-MS, enabling the detection of trace amounts of 4-allyl-1,2-diacetoxybenzene and its metabolites in complex biological matrices like plasma, urine, and tissue samples. This will be crucial for detailed pharmacokinetic and metabolism studies.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers can provide highly accurate mass measurements, facilitating the unambiguous identification of the parent compound and its metabolic products, thereby reducing the risk of misidentification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is excellent for identification, ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the structural elucidation of novel, related compounds. researchgate.net Future metabolomics studies will likely integrate both MS and NMR data to provide a more complete picture of the metabolic landscape influenced by 4-allyl-1,2-diacetoxybenzene. mdpi.com

Advanced Extraction Methods: The efficiency of extraction from natural sources is critical. Future work will likely focus on optimizing and applying green and efficient extraction techniques, such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (USE), to maximize the yield of 4-allyl-1,2-diacetoxybenzene while minimizing solvent use and degradation. mdpi.comfrontiersin.org

| Technique | Application in Future Research | Anticipated Advantage |

|---|---|---|

| UPLC-MS/MS | Pharmacokinetic and metabolite studies | High sensitivity and specificity for quantification in biological fluids |

| HRMS (e.g., Orbitrap, TOF) | Unambiguous identification of metabolites | High mass accuracy and resolution |

| NMR Spectroscopy | Structural elucidation of new derivatives and metabolites | Definitive structure confirmation |

| Microwave/Ultrasound-Assisted Extraction | Optimized extraction from plant sources | Increased yield, reduced time, and lower environmental impact |

Exploration of Novel and Green Synthetic Routes

Currently, 4-allyl-1,2-diacetoxybenzene is primarily obtained through extraction from natural sources. However, to ensure a consistent and scalable supply for extensive research and potential commercial applications, efficient synthetic routes are necessary. The conventional synthesis involves the chemical acetylation of 4-allyl catechol using agents like acetic anhydride (B1165640). vulcanchem.commdpi.com Future research is expected to focus on developing more sustainable and environmentally friendly "green" synthesis methods.

Promising avenues for exploration include:

Enzymatic Catalysis: The use of enzymes, particularly lipases, offers a highly specific and green alternative to chemical catalysts. Research on the lipase-catalyzed acetylation of the structurally related compound eugenol (B1671780) has shown great success, achieving high conversion rates in solvent-free systems using enzymes like Novozym 435 and Lipozyme TL IM. nih.govresearchgate.netnih.govresearchgate.net Adapting these chemoenzymatic strategies for the di-acetylation of 4-allyl catechol could provide a sustainable pathway to 4-allyl-1,2-diacetoxybenzene. nih.govbeilstein-journals.orgbeilstein-journals.org

Solid Acid Catalysts: The use of reusable solid catalysts, such as functionalized mesoporous aluminosilicates, presents another novel approach. These catalysts have demonstrated high efficiency in eugenol acetylation, offering rapid reaction times and the potential for catalyst recycling, which reduces waste and operational costs. mdpi.com

Sonochemistry: Ultrasound-assisted synthesis, a technique known as sonochemistry, has been successfully applied to produce acetyl eugenol. uns.ac.iduns.ac.id This method can enhance reaction rates and yields, often under milder conditions than traditional heating, and could be explored for the synthesis of 4-allyl-1,2-diacetoxybenzene.

| Synthetic Approach | Key Features | Potential for 4-Allyl-1,2-diacetoxybenzene |

|---|---|---|

| Enzymatic (Lipase) Catalysis | High selectivity, mild reaction conditions, solvent-free options. nih.govresearchgate.net | Green synthesis from 4-allyl catechol with minimal byproducts. |

| Solid Acid Catalysis | Reusable catalyst, high conversion rates, reduced waste. mdpi.com | Efficient and scalable production process. |

| Sonochemistry (Ultrasound) | Enhanced reaction speed, improved yields, energy efficiency. uns.ac.id | Rapid and green synthesis under mild conditions. |

Integration of Omics Technologies in Mechanistic Elucidation

While the antibacterial and anti-inflammatory activities of 4-allyl-1,2-diacetoxybenzene are known, the precise molecular mechanisms behind these effects are not well understood. The integration of "omics" technologies (proteomics, metabolomics, and transcriptomics) represents a powerful future direction for elucidating its mechanism of action. mdpi.com By studying the global changes in proteins, metabolites, and gene expression in cells or organisms exposed to the compound, researchers can identify key signaling pathways and molecular targets.

Future research should focus on:

Proteomics: Label-free quantitative proteomics can identify and quantify thousands of proteins in a biological sample. frontiersin.org Applying this to cells (e.g., bacteria, immune cells) treated with 4-allyl-1,2-diacetoxybenzene can reveal which proteins and pathways are modulated. For instance, proteomic studies on eugenol have successfully identified its ability to downregulate virulence proteins in bacteria and modulate the NF-κB signaling pathway in cancer cells. frontiersin.orgusda.gov Similar studies would provide deep insights into how 4-allyl-1,2-diacetoxybenzene exerts its effects. researchgate.netnih.govmdpi.com

Metabolomics: This approach can map the metabolic perturbations caused by the compound. By analyzing the changes in endogenous metabolites, researchers can understand how it affects cellular energy, biosynthesis, and stress-response pathways. plos.org

Transcriptomics (RNA-Seq): This technology analyzes the entire set of RNA transcripts, providing a snapshot of the genes that are actively being expressed. It can identify the upstream regulatory pathways that are triggered by 4-allyl-1,2-diacetoxybenzene, offering a comprehensive view of the cellular response.

The integration of these multi-omics datasets can provide a holistic understanding of the compound's bioactivity, identify novel therapeutic targets, and support its development for specific applications. researchgate.netacs.org

Development of Derivatized Compounds for Specific Research Applications

The native structure of 4-allyl-1,2-diacetoxybenzene provides a scaffold that can be chemically modified to enhance its properties. The development of derivatized compounds is a promising research avenue for improving bioactivity, stability, solubility, and target specificity. Research on eugenol has shown that creating derivatives can lead to compounds with enhanced or entirely new biological activities. mdpi.comnih.gov

Key strategies for future derivatization include:

Modification of the Allyl Group: The double bond in the allyl side chain is a reactive site that can be targeted for various chemical transformations, such as oxidation, reduction, or addition reactions. vulcanchem.com Studies on eugenol derivatives have shown that modifications at this position can significantly impact biological activity without diminishing the crucial antioxidant properties associated with the phenolic core. researchgate.netnih.gov

Alteration of the Acetoxy Groups: The two acetate (B1210297) esters can be hydrolyzed back to hydroxyl groups or transesterified to create different ester derivatives. vulcanchem.com Research on eugenol indicates that esterification of the phenolic hydroxyl group can increase the spectrum of antibacterial activity, even while reducing antioxidant capacity. researchgate.netnih.gov This suggests a trade-off that could be exploited to design derivatives tailored for either antimicrobial or antioxidant applications.

Hybrid Molecules: Synthesizing hybrid compounds that link 4-allyl-1,2-diacetoxybenzene to other pharmacologically active moieties (e.g., triazoles, chalcones) could produce novel molecules with synergistic or multifunctional properties. nih.govresearchgate.net

Investigating the structure-activity relationship (SAR) of these new derivatives will be crucial for identifying compounds with optimized therapeutic potential.

Synergistic Effects in Multi-Component Natural Extracts

Future research should rigorously investigate these synergistic interactions:

Combinatorial Screening: Testing 4-allyl-1,2-diacetoxybenzene in combination with other major constituents of Piper betle, such as eugenol, hydroxychavicol, and chavibetol (B1668573), against various bacterial strains or in inflammation models. researchgate.netvulcanchem.com

Mechanism of Synergy: Elucidating how these compounds work together. For example, one compound might increase the cell membrane permeability of a bacterium, allowing another compound to enter more easily and reach its intracellular target.

Formulation Development: Research has shown that natural mixtures can exhibit superior antibacterial and anti-inflammatory effects compared to individual compounds. nih.gov This suggests that future therapeutic developments might focus on standardized, multi-component extracts rather than single isolated molecules. Investigating these synergistic effects could lead to the development of more potent and robust natural formulations for various applications. uns.ac.id

Q & A

Q. What experimental parameters should be optimized for efficient extraction of 4-Allyl-1,2-diacetoxybenzene from natural sources like Piper betle?

To maximize yield, focus on:

- Extraction time : Compressed fluid extraction (e.g., CO₂-based methods) can achieve high efficiency in as little as 60 seconds for semi-volatile compounds like 4-Allyl-1,2-diacetoxybenzene .

- Temperature and pressure : Higher temperatures in hydro-distillation (HD) or microwave-assisted hydro-distillation (MAHD) improve volatility but may degrade heat-sensitive components. MAHD reduces extraction time and preserves lighter oil color compared to HD .

- Solvent polarity : Hydrophilic solvents (e.g., methanol) are optimal for phenolic derivatives, as shown in GC-based quantification protocols .

Q. Which analytical techniques are most reliable for identifying and quantifying 4-Allyl-1,2-diacetoxybenzene in complex matrices?

- Gas Chromatography (GC) : Used with flame ionization detection (FID) or mass spectrometry (MS) for peak identification. For example, 4-Allyl-1,2-diacetoxybenzene elutes at ~24.1 minutes in GC-FID, with a peak area contribution of 0.975% in Piper betle extracts .

- High-Performance Liquid Chromatography (HPLC) : Suitable for non-volatile derivatives or degraded products. Requires method validation using internal standards (e.g., methyl esters) to account for matrix effects .

Q. How do storage conditions affect the stability of 4-Allyl-1,2-diacetoxybenzene in experimental samples?

- Temperature : Storage at 4°C minimizes degradation over 180 days, while room temperature (25°C) leads to measurable decomposition.

- Light exposure : UV light accelerates degradation; use amber vials for light-sensitive samples.

- Solvent medium : Methanol solutions show better stability than aqueous extracts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported extraction yields or stability data for 4-Allyl-1,2-diacetoxybenzene?

- Method validation : Cross-validate results using multiple techniques (e.g., GC vs. HPLC) to rule out instrumental bias.

- Statistical rigor : Apply ANOVA or regression models to assess the significance of variables like temperature or solvent type .

- Meta-analysis : Compare datasets from studies using standardized protocols (e.g., ISO guidelines for phytochemical extraction) .

Q. What is the impact of extraction methodology on the co-extraction of structurally similar compounds (e.g., eugenol, safrole)?

- Selectivity : MAHD reduces co-extraction of non-target terpenes compared to HD, as shown in Piper betle studies where MAHD yielded 4-Allyl-1,2-diacetoxybenzene as a major component (14.53% relative abundance) versus trace levels of α-Cadinol .

- Solvent tuning : Adjusting solvent polarity (e.g., ethanol-water mixtures) can selectively isolate phenolic acetates over hydrocarbons .

Q. What methodological approaches ensure accurate quantification of 4-Allyl-1,2-diacetoxybenzene in stability studies?

- Calibration curves : Use freshly prepared standards to account for compound degradation during long-term studies.

- Quality controls : Include spiked recovery samples to validate extraction efficiency (target: 90–110% recovery).

- Accelerated stability testing : Apply Arrhenius kinetics to predict degradation rates under varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.